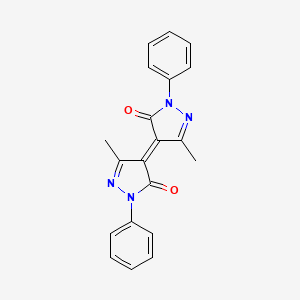
(4E)-5,5'-Dimethyl-2,2'-diphenyl-4,4'-bipyrazole-3,3'(2H,2'H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione is a synthetic organic compound characterized by its unique bipyrazole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2’-diphenyl-1,1’-ethanedione with hydrazine derivatives under acidic or basic conditions to form the bipyrazole core. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.
化学反应分析
Types of Reactions
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted bipyrazole derivatives.
科学研究应用
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of (4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bipyrazole core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial or anticancer activity.
相似化合物的比较
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyrazole
- 5,5’-Dimethyl-2,2’-diphenyl-3,3’-bipyrazole
- 4,4’-Diphenyl-2,2’-bipyrazole
Uniqueness
(4E)-5,5’-Dimethyl-2,2’-diphenyl-4,4’-bipyrazole-3,3’(2H,2’H)-dione is unique due to its specific substitution pattern and the presence of the (4E) configuration. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
6334-24-3 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
(4E)-5-methyl-4-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H16N4O2/c1-13-17(19(25)23(21-13)15-9-5-3-6-10-15)18-14(2)22-24(20(18)26)16-11-7-4-8-12-16/h3-12H,1-2H3/b18-17+ |
InChI 键 |
YICZCQJFRONCSB-ISLYRVAYSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/2\C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
规范 SMILES |
CC1=NN(C(=O)C1=C2C(=NN(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


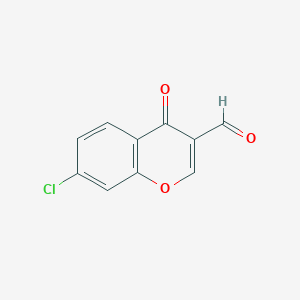
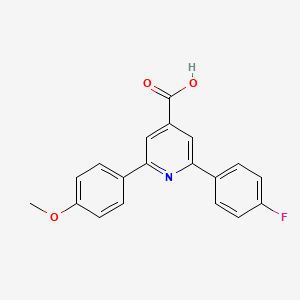
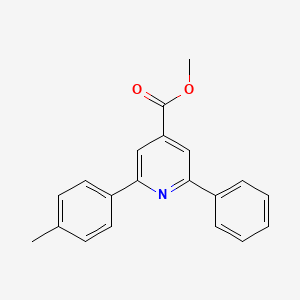

![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)

![4-hydroxy-6-oxo-N-propyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12046857.png)
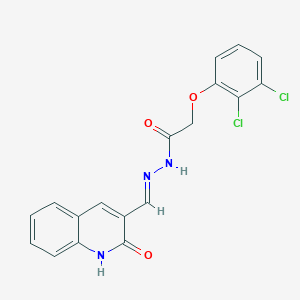
![2-chlorobenzaldehyde [1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12046869.png)
![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)
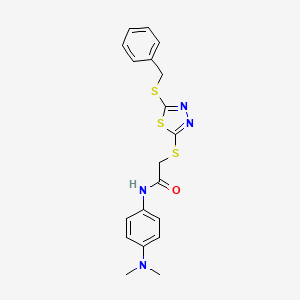
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12046879.png)


